

(R)-STU104 chemical structure and properties

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Compound of Interest

Compound Name: (R)-STU104

Cat. No.: B12407902

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(R)-STU104: An In-Depth Technical Guide

An aura of mystery surrounds the novel compound **(R)-STU104**, as publicly accessible scientific literature and chemical databases currently hold no specific information on its chemical structure, properties, or biological activity. Despite a comprehensive search for "**(R)-STU104**," no data regarding its synthesis, mechanism of action, signaling pathways, or quantitative experimental results could be retrieved.

This absence of information suggests that **(R)-STU104** may be a very recently developed compound, a proprietary molecule undergoing confidential research, or an internal designation not yet disclosed to the public. Therefore, this guide will, in the absence of specific data for **(R)-STU104**, provide a foundational framework for the type of in-depth technical information required by researchers, scientists, and drug development professionals when evaluating a new chemical entity. This will include standardized tables for anticipated data and conceptual diagrams for potential experimental workflows and signaling pathways, which can be populated once information on **(R)-STU104** becomes available.

Section 1: Chemical Structure and Properties

A complete understanding of a compound begins with its chemical identity. The following table outlines the fundamental chemical and physical properties that would be essential to characterize **(R)-STU104**.

Property	Value
Chemical Structure	Structure Diagram Would Be Placed Here
IUPAC Name	International Union of Pure and Applied Chemistry Name
Molecular Formula	e.g., CxHyNzOw
Molecular Weight	g/mol
CAS Registry Number	Chemical Abstracts Service Number
Appearance	e.g., White crystalline solid
Solubility	e.g., Soluble in DMSO, ethanol; Insoluble in water
Melting Point	°C
Boiling Point	°C
pKa	Acid dissociation constant(s)
LogP	Octanol-water partition coefficient

Section 2: Biological Activity and Mechanism of Action

The therapeutic potential of a compound is defined by its biological activity and how it interacts with cellular machinery. This section would typically detail the known biological targets and the signaling pathways modulated by **(R)-STU104**.

Pharmacological Profile

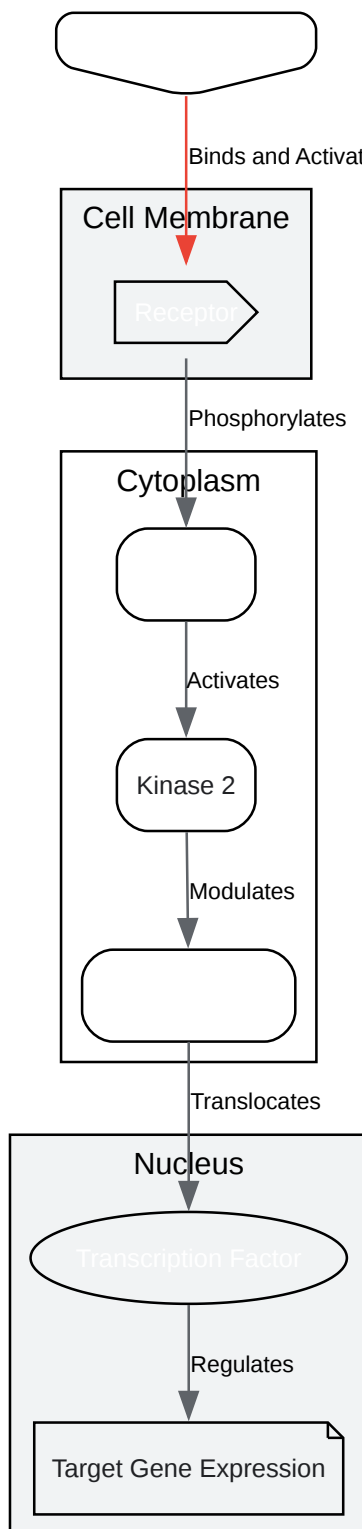
This table would summarize the in vitro and in vivo efficacy of **(R)-STU104** against its primary biological target(s).

Assay Type	Target(s)	IC50 / EC50 (nM)	Cell Line(s) / Model(s)
In Vitro Binding Assay	e.g., Kinase, Receptor	Value(s)	e.g., Recombinant protein
In Vitro Functional Assay	e.g., Enzyme inhibition	Value(s)	e.g., Specific cell line
Cell-Based Proliferation Assay	e.g., Cancer cell lines	Value(s)	e.g., MCF-7, A549
In Vivo Efficacy Study	e.g., Tumor growth inhibition	ED50 (mg/kg)	e.g., Xenograft mouse model

Signaling Pathway

A crucial aspect of understanding a compound's effect is to visualize the signaling cascade it influences. The following is a hypothetical signaling pathway diagram that could be modulated by a compound like **(R)-STU104**.

Hypothetical Signaling Pathway for (R)-STU104

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Caption: A potential mechanism of action for **(R)-STU104** initiating a cellular response.

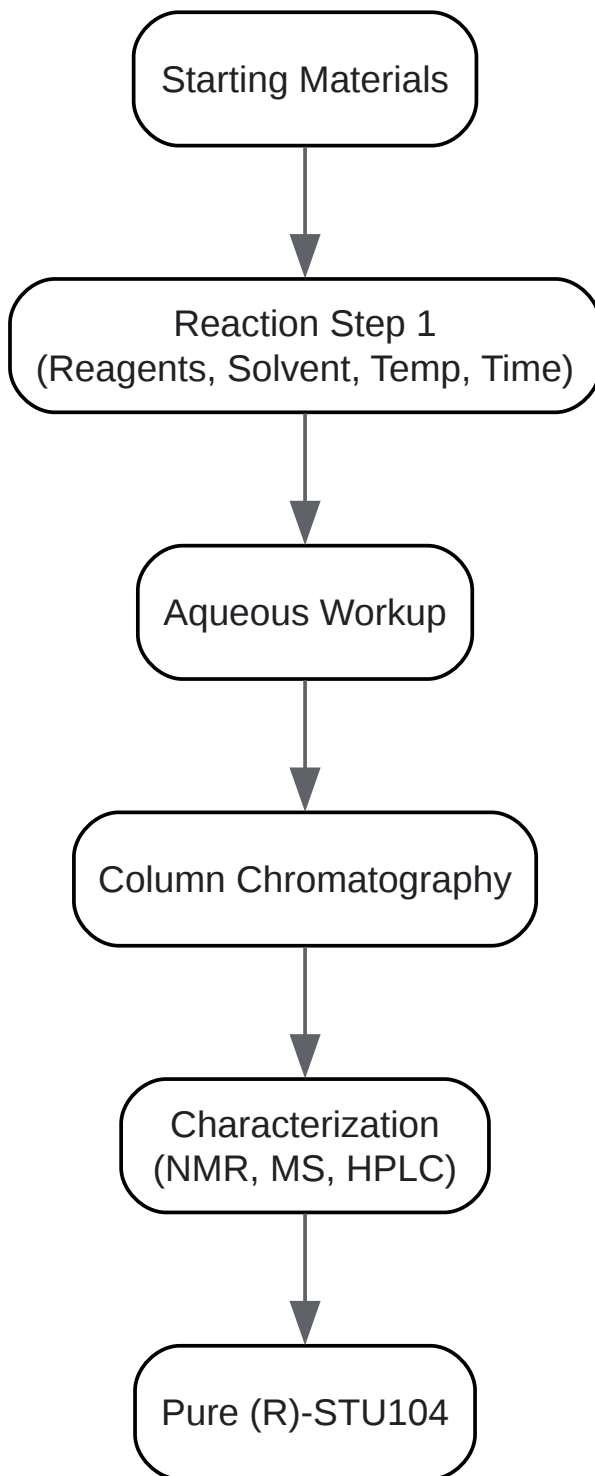
Section 3: Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section would provide detailed methodologies for key experiments.

Synthesis of (R)-STU104

A step-by-step protocol for the chemical synthesis of **(R)-STU104** would be outlined here, including reagents, reaction conditions, and purification methods.

General Synthesis Workflow

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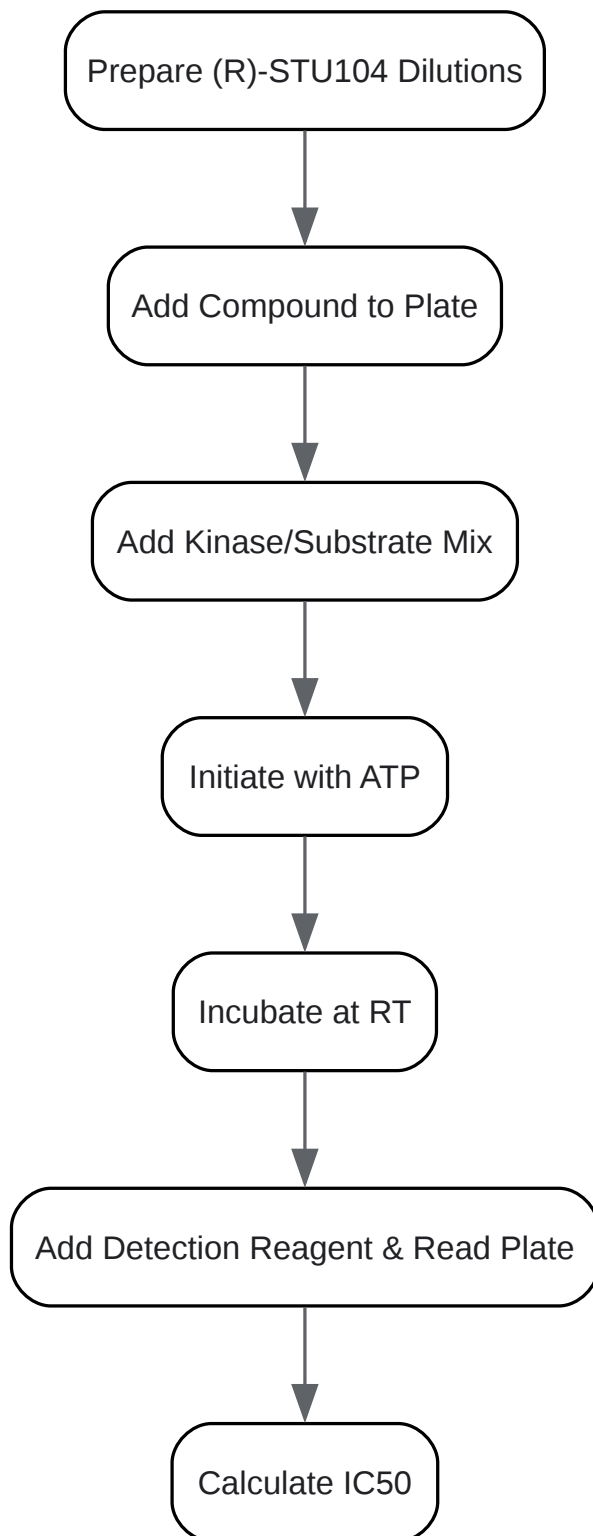
Caption: A generalized workflow for the synthesis and purification of a chemical compound.

In Vitro Kinase Assay

To determine the inhibitory potential of **(R)-STU104** against a specific kinase, the following protocol would be typical.

- Reagents and Materials:
 - Recombinant human kinase
 - Kinase buffer
 - ATP (Adenosine triphosphate)
 - Substrate peptide
 - **(R)-STU104** (various concentrations)
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay)
 - 384-well plates
- Procedure:
 1. Prepare serial dilutions of **(R)-STU104** in DMSO.
 2. Add 5 µL of the compound dilutions to the wells of a 384-well plate.
 3. Add 10 µL of a kinase/substrate mixture to each well.
 4. Initiate the reaction by adding 10 µL of ATP solution.
 5. Incubate the plate at room temperature for 1 hour.
 6. Stop the reaction and measure the signal using a plate reader according to the detection reagent manufacturer's instructions.
 7. Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Assay Workflow



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Caption: A standard procedure for determining the in vitro potency of a kinase inhibitor.

Section 4: Pharmacokinetics

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for its development as a drug.

Parameter	Species	Route	Value	Units
Bioavailability (F%)	e.g., Rat	Oral	Value	%
Peak Plasma Concentration (Cmax)	e.g., Rat	Oral	Value	ng/mL
Time to Peak Concentration (Tmax)	e.g., Rat	Oral	Value	hours
Area Under the Curve (AUC)	e.g., Rat	Oral	Value	ng*h/mL
Half-life (t1/2)	e.g., Rat	Intravenous	Value	hours
Clearance (CL)	e.g., Rat	Intravenous	Value	mL/min/kg
Volume of Distribution (Vd)	e.g., Rat	Intravenous	Value	L/kg

This guide serves as a template for the comprehensive technical information necessary for the scientific evaluation of a new chemical entity. As data for **(R)-STU104** becomes publicly available, these sections can be populated to provide a complete and detailed whitepaper. Researchers are encouraged to consult peer-reviewed scientific literature and chemical databases for the most current and validated information.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com